molecular formula C30H36N2O18 B026564 Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate CAS No. 103638-91-1

Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate

Cat. No.: B026564
CAS No.: 103638-91-1
M. Wt: 712.6 g/mol
InChI Key: XDJYPHQPTUDHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate: is a chemical compound known for its application in chemiluminescence reactions. It is particularly valued for its high sensitivity and stability in detecting hydrogen peroxide and fluorescent compounds. This compound is often used in high-performance liquid chromatography (HPLC) with chemiluminescence detection systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate involves the esterification of oxalic acid with 4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenol. The reaction typically requires a catalyst such as imidazole and is carried out in solvents like acetone or acetonitrile to enhance solubility .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous optimization of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate primarily undergoes chemiluminescence reactions. When reacted with hydrogen peroxide in the presence of a fluorescent compound, it produces light through a peroxyoxalate chemiluminescence mechanism.

Common Reagents and Conditions:

Major Products: The major product of the chemiluminescence reaction is light emission, which is used for detecting various analytes in HPLC systems.

Mechanism of Action

The mechanism of action of Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate involves the peroxyoxalate chemiluminescence reaction. When the compound reacts with hydrogen peroxide, it forms an intermediate that decomposes to produce light. This light emission is then detected and measured, providing information about the presence and concentration of specific analytes .

Comparison with Similar Compounds

  • Bis(2,4-dinitrophenyl) oxalate
  • Bis(2,4,6-trichlorophenyl) oxalate

Comparison: Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate is unique due to its extreme solubility in solvents like acetone and acetonitrile, which enhances its performance in chemiluminescence reactions. Compared to Bis(2,4-dinitrophenyl) oxalate and Bis(2,4,6-trichlorophenyl) oxalate, it provides higher sensitivity and stability, making it a preferred choice for high-sensitivity detection applications.

Properties

IUPAC Name

bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxycarbonyl]-4-nitrophenyl] oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O18/c1-41-7-9-43-11-13-45-15-17-47-27(33)23-19-21(31(37)38)3-5-25(23)49-29(35)30(36)50-26-6-4-22(32(39)40)20-24(26)28(34)48-18-16-46-14-12-44-10-8-42-2/h3-6,19-20H,7-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJYPHQPTUDHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145969
Record name Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103638-91-1
Record name Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate
Reactant of Route 2
Reactant of Route 2
Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate
Reactant of Route 3
Reactant of Route 3
Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate
Reactant of Route 4
Reactant of Route 4
Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate
Reactant of Route 5
Reactant of Route 5
Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate
Reactant of Route 6
Reactant of Route 6
Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.